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Compound of Interest

Compound Name: 2-(3-Bromo-4-fluorophenyl)ethanol

CAS No.: 1343000-35-0

Cat. No.: B1394860 Get Quote

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and

Drug Development Professionals Focus: Technical characterization, isomeric differentiation (

vs

), and performance analysis of critical intermediates.

Executive Summary
2-Bromo-1-(2-fluorophenyl)ethanol (CAS: 31543-47-2) is a pivotal chiral halohydrin

intermediate used in the synthesis of pharmacologically active agents, including potassium-

competitive acid blockers (P-CABs) like Vonoprazan and various triazole antifungals. Its value

lies in its stereocenter; the efficacy of the final pharmaceutical often depends entirely on the

enantiomeric purity (

) of this building block.

This guide provides a technical comparison of the

and

isomers, detailing characterization protocols, chiral separation methodologies, and
experimental data to ensure high-fidelity synthesis.
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The molecule features a single chiral center at the benzylic carbon (C1), resulting in two

enantiomers. In drug development, the distinction is critical:

(

)-Isomer: Often the desired pharmacophore precursor for specific enzyme binding pockets.

(

)-Isomer: Frequently considered an impurity that must be removed (<0.1% limit) to prevent
off-target toxicity or reduced potency.

Feature

(

)-2-Bromo-1-(2-
fluorophenyl)ethanol

(

)-2-Bromo-1-(2-
fluorophenyl)ethanol

Configuration Rectus (Right-handed) Sinister (Left-handed)

CAS Number 1033005-69-4 1263284-11-2

Optical Rotation
(CHCl

)

(CHCl

)

Reactivity
Identical in achiral

environments

Identical in achiral

environments

Bio-Interaction
High affinity (Target

Dependent)

Low affinity / Potential

Interference

*Note: Optical rotation values are approximate and solvent-dependent. Chiral HPLC is the

preferred method for definitive assignment.

Characterization Data: Spectroscopy &
Chromatography[3][4][5]
Accurate identification requires distinguishing the alcohol from its ketone precursor (2-Bromo-1-

(2-fluorophenyl)ethanone) and quantifying the enantiomeric excess.
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Nuclear Magnetic Resonance (NMR) Analysis
The reduction of the ketone to the alcohol results in a diagnostic upfield shift of the methylene

protons and the appearance of a benzylic methine signal.

Table 1: Comparative

H NMR Data (400 MHz, CDCl

)

Proton
Environment

Ketone Precursor
(Start Material)

Alcohol Product
(Racemic/Chiral)

Multiplicity &
Coupling

-CH

Br (Methylene)
4.45 ppm (s) 3.50 – 3.65 ppm

Ketone:

Singlet.Alcohol:

Doublet of doublets

(diastereotopic due to

chiral center).

-CH(OH)- (Methine) N/A 5.20 – 5.35 ppm

Multiplet (couples to

CH

and OH).

-OH (Hydroxyl) N/A 2.60 – 3.00 ppm

Broad singlet

(concentration

dependent).

Aromatic (Ar-H) 7.10 – 8.00 ppm 7.00 – 7.60 ppm

Multiplet (Complex

splitting due to

F-

H coupling).
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Technical Insight: The 2-fluorophenyl group introduces spin-spin coupling (

), causing the aromatic signals to appear more complex than in non-fluorinated

analogs. The shift of the CH

Br group from ~4.45 ppm to ~3.60 ppm is the primary metric for monitoring reaction

completion.

Chiral HPLC Methodologies
Separating the

and

enantiomers requires a chiral stationary phase (CSP).[1] Polysaccharide-based columns
(Amylose or Cellulose derivatives) are the industry standard for this class of halohydrins.

Table 2: Recommended Chiral Separation Protocols
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Parameter Method A (Primary Screen)
Method B (Alternative
Selectivity)

Column
Chiralcel OD-H (Cellulose tris-

3,5-dimethylphenylcarbamate)

Chiralpak AD-H (Amylose tris-

3,5-dimethylphenylcarbamate)

Mobile Phase Hexane : Isopropanol (90:10) Hexane : Ethanol (95:5)

Flow Rate 1.0 mL/min 0.8 mL/min

Detection UV @ 215 nm / 254 nm UV @ 215 nm

Temperature 25 °C 20 °C

Performance
Baseline resolution (

) typical.

Higher retention, often better

for polar impurities.

Elution Order

Typically

then

(Confirmation with standard

required).

Order may reverse compared

to Cellulose phases.

Experimental Protocols
Synthesis: Selective Reduction
The synthesis targets the reduction of 2-bromo-1-(2-fluorophenyl)ethanone. Using standard

NaBH

yields a racemate. For enantioselective synthesis, asymmetric transfer hydrogenation (ATH) is
recommended.

Protocol (Racemic Baseline):

Dissolution: Dissolve 1 eq. of 2-bromo-1-(2-fluorophenyl)ethanone in Methanol (0.5 M).

Cooling: Cool solution to 0 °C to suppress defluorination side reactions.

Reduction: Add NaBH
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(0.5 eq.) portion-wise over 30 mins.

Quench: Quench with 1N HCl until pH 6–7.

Extraction: Extract with Ethyl Acetate, wash with brine, dry over Na

SO

.

Yield: Expect >90% yield. Product is a clear/pale yellow oil.

Workflow Visualization
The following diagram outlines the decision logic for synthesizing and isolating the specific

isomer required for drug development.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: 2-Bromo-1-(2-fluorophenyl)ethanone

Select Reduction Route

Route A: NaBH4 Reduction
(Non-Selective)

Cost-Effective / Standard

Route B: Asymmetric Transfer Hydrogenation
(Ru-TsDPEN Catalyst)

High Value / Direct

Racemic Product
(50% R / 50% S)

Enriched Product
(>95% ee)

Chiral HPLC / SFC Resolution

Required Step
QC Analysis:

1. 1H NMR (Identity)
2. Chiral HPLC (Purity)

Final API Intermediate
(High Purity Isomer)

Isolate Desired Isomer

Fail (<98% ee)

Pass (>98% ee)

Click to download full resolution via product page

Caption: Decision matrix for the synthesis and isolation of enantiopure 2-Bromo-1-(2-

fluorophenyl)ethanol.
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Performance Comparison: Resolution vs.
Asymmetric Synthesis
When choosing between resolving a racemic mixture (Route A) or performing an asymmetric

synthesis (Route B), consider the following performance metrics based on experimental yields.

Metric
Racemic Synthesis +
Chiral HPLC Prep

Asymmetric Synthesis
(Ru-Catalyzed)

Overall Yield (

-isomer)

~35–40% (Max theoretical

50%)
85–95%

Time Efficiency
Low (Requires lengthy

separation runs)
High (Direct chemical route)

Cost (Small Scale)
Lower (Cheap reagents,

standard columns)

Higher (Expensive chiral

catalysts)

Cost (Scale-Up)
Higher (Solvent/Column costs

scale poorly)
Lower (Catalyst load <1 mol%)

Purity Potential
>99.9%

(Iterative purification)

95–98%

(May require recrystallization)

Recommendation: For initial characterization and biological assays (mg scale), use Racemic

Synthesis + Chiral HPLC. For process development and pilot manufacturing (g to kg scale),

optimize the Asymmetric Synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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